Dual LSD1/HDAC Inhibitory Activity Relative to Monofunctional Analogs
The compound is disclosed as a representative example within a series of cyclopropyl-amide dual LSD1/HDAC inhibitors [1]. In class-level enzyme inhibition assays, analogs possessing the para-cyclopropylcarbamoyl methyl phenyl motif demonstrated balanced biochemical IC50 values for LSD1 (range: 0.5–5.0 µM) and HDAC1 (range: 0.2–2.0 µM), whereas the corresponding unsubstituted phenyl analog (lacking the cyclopropylcarbamoyl methyl group) showed a >10-fold loss in HDAC potency and a 3- to 5-fold reduction in LSD1 inhibition, shifting the selectivity window from balanced dual inhibition toward LSD1-predominant activity.
| Evidence Dimension | Biochemical IC50 (LSD1 and HDAC1) |
|---|---|
| Target Compound Data | LSD1 IC50 ≈ 0.5–5.0 µM; HDAC1 IC50 ≈ 0.2–2.0 µM (class-level data for the para-cyclopropylcarbamoyl methyl phenyl sub-series) |
| Comparator Or Baseline | Unsubstituted phenyl analog (no cyclopropylcarbamoyl methyl group): LSD1 IC50 ≈ 2–10 µM; HDAC1 IC50 >20 µM |
| Quantified Difference | >10-fold HDAC1 potency advantage; 3- to 5-fold LSD1 potency advantage |
| Conditions | Cell-free enzymatic assays using recombinant human LSD1 and HDAC1, as described in patent examples |
Why This Matters
The balanced dual inhibition profile is critical for achieving synergistic anti-proliferative effects in cancer models; procurement of analogs lacking the critical para-substituent will not reproduce this dual pharmacology.
- [1] WO2017195216A1 - Cyclopropyl-amide compounds as dual LSD1/HDAC inhibitors. WIPO (PCT), 2017. View Source
